![molecular formula C12H10N2O3 B1652765 4-(4-Nitroanilino)phenol CAS No. 16078-86-7](/img/structure/B1652765.png)
4-(4-Nitroanilino)phenol
Overview
Description
4-(4-Nitroanilino)phenol, also known as 4-NAP, is a chemical compound that belongs to the family of anilines. It is a yellow crystalline powder that is soluble in organic solvents, such as chloroform and ethanol. 4-NAP has been widely used in scientific research due to its unique properties, including its ability to act as a pH indicator and its fluorescent properties. In
Scientific Research Applications
4-(4-Nitroanilino)phenol has been widely used in scientific research due to its unique properties. It is commonly used as a pH indicator, with a color change from yellow to red as the pH increases from acidic to basic. This property makes it useful in studying the pH changes in biological systems, such as in cells and tissues. Additionally, 4-(4-Nitroanilino)phenol has fluorescent properties, making it useful in fluorescence microscopy and flow cytometry. It has also been used in the development of biosensors for the detection of various analytes.
Mechanism Of Action
The mechanism of action of 4-(4-Nitroanilino)phenol is not fully understood. However, it has been shown to interact with proteins and enzymes, such as cholinesterases and proteases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
4-(4-Nitroanilino)phenol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cholinesterases, which are enzymes that break down acetylcholine, a neurotransmitter. This inhibition can lead to an accumulation of acetylcholine, which can cause various physiological effects, such as muscle spasms and convulsions. Additionally, 4-(4-Nitroanilino)phenol has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs naturally in healthy cells. This property makes it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(4-Nitroanilino)phenol in lab experiments is its ability to act as a pH indicator and its fluorescent properties, which make it useful in studying biological systems. Additionally, its ability to inhibit cholinesterases and induce apoptosis in cancer cells makes it a potential candidate for drug development. However, one limitation of using 4-(4-Nitroanilino)phenol is its potential toxicity, as it has been shown to cause adverse effects in animals when administered in high doses.
Future Directions
There are several future directions for the use of 4-(4-Nitroanilino)phenol in scientific research. One potential direction is the development of biosensors for the detection of various analytes, such as glucose and cholesterol. Another potential direction is the development of new drugs for the treatment of cancer, based on the ability of 4-(4-Nitroanilino)phenol to induce apoptosis in cancer cells. Additionally, the use of 4-(4-Nitroanilino)phenol in the study of pH changes in biological systems could lead to a better understanding of various physiological processes, such as digestion and cellular metabolism.
Conclusion:
In conclusion, 4-(4-nitroanilino)phenol is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to act as a pH indicator, its fluorescent properties, and its ability to inhibit cholinesterases and induce apoptosis in cancer cells make it a potential candidate for drug development. However, its potential toxicity should be taken into consideration when using it in lab experiments. The future directions for the use of 4-(4-Nitroanilino)phenol in scientific research are promising, with potential applications in biosensors, cancer therapy, and the study of biological systems.
properties
IUPAC Name |
4-(4-nitroanilino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12-7-3-10(4-8-12)13-9-1-5-11(6-2-9)14(16)17/h1-8,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFBUUIATYUJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406342 | |
Record name | 4-(4-Nitroanilino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitroanilino)phenol | |
CAS RN |
16078-86-7 | |
Record name | 4-(4-Nitroanilino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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